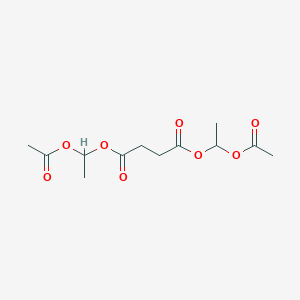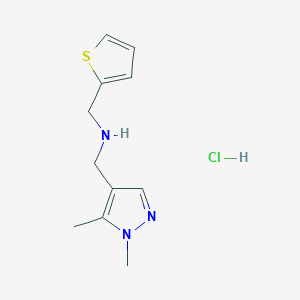
Bis(1-acetoxyethyl) succinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(1-acetoxyethyl) succinate is a cell-permeable succinate prodrug that has garnered attention for its potential therapeutic applications, particularly in the context of mitochondrial dysfunction. This compound is designed to deliver succinate into cells, thereby bypassing mitochondrial complex I deficiencies and supporting mitochondrial respiration and ATP production .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bis(1-acetoxyethyl) succinate involves the esterification of succinic acid with 1-acetoxyethanol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the continuous addition of reactants and the removal of by-products to drive the reaction to completion. The product is then purified through distillation or crystallization .
Análisis De Reacciones Químicas
Types of Reactions
Bis(1-acetoxyethyl) succinate primarily undergoes hydrolysis and esterification reactions. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can hydrolyze this compound to yield succinic acid and 1-acetoxyethanol.
Oxidation: Strong oxidizing agents can oxidize the compound, although this is less common.
Reduction: Reducing agents can reduce the ester groups to alcohols
Major Products Formed
Hydrolysis: Succinic acid and 1-acetoxyethanol.
Oxidation: Various oxidized derivatives, depending on the conditions.
Reduction: Alcohol derivatives
Aplicaciones Científicas De Investigación
Bis(1-acetoxyethyl) succinate has several scientific research applications:
Mecanismo De Acción
Bis(1-acetoxyethyl) succinate exerts its effects by delivering succinate into cells, where it can enter the mitochondrial electron transport chain at complex II. This bypasses complex I deficiencies and supports electron transport, membrane potential, and ATP production. The compound’s cell permeability allows it to effectively reach intracellular targets and exert its therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
- Diacetoxymethyl succinate
- 1-acetoxyethyl acetoxymethyl succinate
- Dimethyl succinate
Uniqueness
Bis(1-acetoxyethyl) succinate is unique in its ability to efficiently deliver succinate into cells, bypassing complex I deficiencies. This makes it particularly valuable in the treatment of mitochondrial diseases, where complex I dysfunction is a common issue. Its cell permeability and effectiveness in supporting mitochondrial function set it apart from other similar compounds .
Propiedades
Fórmula molecular |
C12H18O8 |
|---|---|
Peso molecular |
290.27 g/mol |
Nombre IUPAC |
bis(1-acetyloxyethyl) butanedioate |
InChI |
InChI=1S/C12H18O8/c1-7(13)17-9(3)19-11(15)5-6-12(16)20-10(4)18-8(2)14/h9-10H,5-6H2,1-4H3 |
Clave InChI |
LZKACBSHQVUYHO-UHFFFAOYSA-N |
SMILES canónico |
CC(OC(=O)C)OC(=O)CCC(=O)OC(C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[2-(Piperidine-1-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile](/img/structure/B15112546.png)
![N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-3-methyl-1H-pyrazol-4-amine](/img/structure/B15112547.png)
![3-Fluoro-1-{7-methylthieno[3,2-d]pyrimidin-4-yl}pyrrolidine-3-carboxamide](/img/structure/B15112561.png)
![4-[(Pyridin-2-yl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine](/img/structure/B15112562.png)
![N-[9-[3-[tert-butyl(dimethyl)silyl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B15112572.png)
![2-(Thiomorpholine-4-carbonyl)-4-[5-(trifluoromethyl)pyridin-2-yl]morpholine](/img/structure/B15112576.png)
![2-{4-[(3,4-Difluorophenyl)methyl]piperazin-1-yl}-1,3-benzoxazole](/img/structure/B15112582.png)
![4-{[1-(2-Methoxyethyl)piperidin-4-yl]methoxy}-2-methylpyridine](/img/structure/B15112583.png)
![5-Tert-butyl-2-methyl-7-[(naphthalen-1-ylmethyl)sulfanyl]-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B15112585.png)
![2-[5-(1,2-Oxazole-5-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-(trifluoromethyl)pyridine](/img/structure/B15112591.png)
![3-(4-Chlorophenyl)-2,5-dimethyl-7-[(4-methylbenzyl)sulfanyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B15112602.png)
![Sodium;3-[4-hydroxy-4,5-dimethyl-5-(4-methylpent-3-enyl)-2-oxo-1,3-oxazolidin-3-yl]propanoate](/img/structure/B15112608.png)
![2-[(1-Cyclohexylpiperidin-4-yl)oxy]-4-(trifluoromethyl)pyrimidine](/img/structure/B15112611.png)

